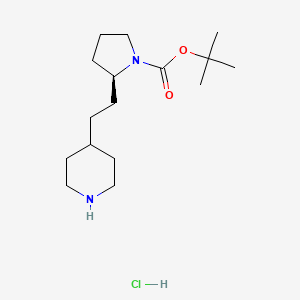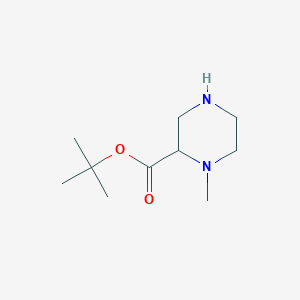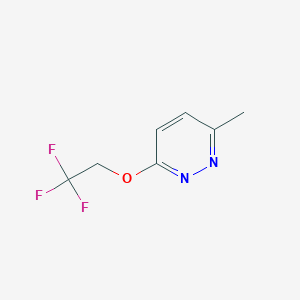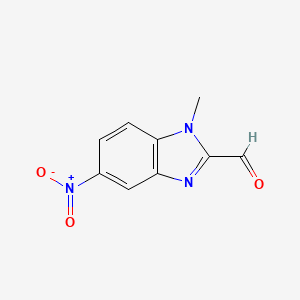![molecular formula C19H18N2O7S B2940120 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034565-00-7](/img/structure/B2940120.png)
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a sulfonamide derivative. Sulfonamides are a group of drugs that are widely used in the pharmaceutical industry due to their antibacterial properties . They are known for their low cost, low toxicity, and exceptional bioactivities against numerous infections and bacterial strains .
Molecular Structure Analysis
Sulfonamides have a general structure where a sulfur atom is doubly bonded to two oxygen atoms and single bonded to a nitrogen atom . The nitrogen is then typically bonded to an aryl or alkyl group .科学的研究の応用
Enzyme Inhibition
A significant application area for this compound is in the synthesis of derivatives that act as enzyme inhibitors. Studies have demonstrated the synthesis of sulfonamides incorporating benzodioxane and acetamide moieties, which exhibit substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase (AChE). These compounds were tested for their enzyme inhibitory activities, with most showing significant effects, particularly against yeast α-glucosidase, and weak against AChE. The in vitro data were supported by in silico molecular docking results, underscoring the potential of these compounds in therapeutic applications related to enzyme regulation (Abbasi et al., 2019).
Antibacterial Properties
Another critical application is in the development of antibacterial agents. N-substituted sulfonamides bearing the benzodioxane moiety have been synthesized and shown potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This research highlights the compound's utility in addressing bacterial infections and its role in developing new antibacterial drugs (Abbasi et al., 2016).
Molecular Docking Studies
Further applications extend to molecular docking studies, where synthesized sulfonamide derivatives with a 1,4-Benzodioxane moiety have been screened against various enzymes and bacterial strains. These studies not only confirm the biological activity of these compounds but also help in understanding their mechanism of action at the molecular level. Such insights are crucial for drug development, providing a pathway to design compounds with targeted biological activities (Irshad et al., 2016).
Antimicrobial Activity Reduction
Research on microbial strategies to eliminate sulfonamide antibiotics has uncovered novel degradation pathways, such as ipso-hydroxylation followed by fragmentation, that can reduce the environmental persistence and potential antibiotic resistance propagation of sulfonamides. This study opens avenues for environmental biotechnology applications in mitigating pollution from antibiotic residues (Ricken et al., 2013).
Aldose Reductase Inhibitors
Sulfonamide derivatives have been investigated for their role as aldose reductase inhibitors, showcasing their potential in managing diabetic complications. The structure-activity relationship studies of these compounds contribute to developing therapeutic agents for long-term diabetic complications, underlining the versatility of sulfonamide derivatives in addressing various health issues (Alexiou & Demopoulos, 2010).
特性
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O7S/c22-18-12-28-19(23)21(18)11-15(13-4-2-1-3-5-13)20-29(24,25)14-6-7-16-17(10-14)27-9-8-26-16/h1-7,10,15,20H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFNHGJYUZGWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC(CN3C(=O)COC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B2940037.png)
![3-(4-fluoro-3-methylphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2940038.png)

![3-(4-Chlorophenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B2940041.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2940044.png)





![N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2940055.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2940056.png)
![6-[[4-(2,5-dimethylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2940059.png)